Hypoloside B
説明
Hypoloside B (C₃₂H₄₀O₁₁) is an illudane-type sesquiterpene glycoside isolated from bracken ferns (Pteridium aquilinum) and related plant species . Structurally, it features a glucose residue substituted with a (Z)-p-coumaroyl group, distinguishing it from Hypoloside A (2’-acetyl group) and Hypoloside C ((E)-p-coumaroyl group) . This compound has drawn attention due to its clastogenic (chromosome-breaking) activity and association with the carcinogenic effects of bracken fern-derived toxins like ptaquiloside (PTA) .
特性
CAS番号 |
125676-80-4 |
|---|---|
分子式 |
C32H40O11 |
分子量 |
600.7 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-(7-hydroxy-2,2,5,7-tetramethyl-1-oxospiro[3,7a-dihydroindene-6,1'-cyclopropane]-3a-yl)oxyoxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C32H40O11/c1-17-14-32(16-29(3,4)27(38)26(32)30(5,39)31(17)12-13-31)43-28-25(40-18(2)34)23(37)24(21(15-33)41-28)42-22(36)11-8-19-6-9-20(35)10-7-19/h6-11,14,21,23-26,28,33,35,37,39H,12-13,15-16H2,1-5H3/b11-8-/t21-,23+,24-,25-,26?,28+,30?,32?/m1/s1 |
InChIキー |
DVWGIWHUFAGTJO-CZMOEYDCSA-N |
SMILES |
CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)OC4C(C(C(C(O4)CO)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C |
異性体SMILES |
CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OC(=O)/C=C\C5=CC=C(C=C5)O)O)OC(=O)C |
正規SMILES |
CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)OC4C(C(C(C(O4)CO)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C |
同義語 |
hypoloside B hypoloside C |
製品の起源 |
United States |
類似化合物との比較
Functional Implications :
2.2 Illudin M and Illudin S
Illudins (M and S) are sesquiterpenes with a distinct illudane skeleton but lack glycosidic modifications. Key differences include:
- Structural Contrast : this compound’s glycosylation increases hydrophilicity, whereas illudins are more lipophilic, affecting bioavailability and tissue distribution .
- Biological Activity : Both this compound and illudins exhibit clastogenicity, but illudins are more potent inducers of apoptosis in cancer cells due to their ability to alkylate DNA .
Comparison with Functionally Related Compounds
3.1 Ptaquiloside (PTA)
PTA, a major carcinogen in bracken ferns, shares environmental and metabolic pathways with this compound:
- Mechanism: PTA hydrolyzes under alkaline conditions to form a reactive dienone intermediate, which alkylates DNA. This compound’s coumaroyl group may stabilize the molecule, delaying hydrolysis and altering metabolic activation .
3.2 Hyperoside (Quercetin-3-O-galactoside)
Contrasts include:
- Bioactivity: Hyperoside exhibits antioxidant and anti-inflammatory properties, whereas this compound is pro-carcinogenic .
- Structural Drivers: this compound’s sesquiterpene core drives genotoxicity, while hyperoside’s flavonoid structure supports radical scavenging .
Q & A
Basic Research Questions
Q. What are the standard chromatographic techniques for isolating Hypoloside B from plant extracts, and how can their efficiency be optimized?
- Methodological Answer : this compound isolation typically employs reverse-phase HPLC or flash chromatography with C18 columns. Optimization involves gradient elution adjustments (e.g., acetonitrile/water ratios) and column temperature control. Efficiency is measured via purity assessments (≥95% by LC-MS) and yield calculations. Pre-purification steps, such as liquid-liquid partitioning, reduce matrix interference .
Q. Which spectroscopic methods are most reliable for structural elucidation of this compound, and what are the key spectral markers to confirm its identity?
- Methodological Answer : NMR (¹H, ¹³C, and 2D experiments like COSY and HMBC) and high-resolution mass spectrometry (HR-MS) are critical. Key markers include characteristic glycosidic proton couplings (δ 4.5–5.5 ppm in ¹H NMR) and aglycone fragmentation patterns in MS/MS. Cross-validation with published spectral databases ensures accuracy .
Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound while minimizing false positives?
- Methodological Answer : Use dose-response curves with at least three biological replicates and include negative controls (e.g., solvent-only treatments). False discovery rate (FDR) control via the Benjamini-Hochberg procedure (α = 0.05) adjusts for multiple comparisons in high-throughput screens. Orthogonal assays (e.g., enzymatic vs. cell-based) validate initial hits .
Advanced Research Questions
Q. What strategies can resolve contradictory data regarding this compound’s mechanism of action across different cell lines?
- Methodological Answer : Conduct transcriptomic or proteomic profiling to identify cell line-specific signaling pathways. Use meta-analysis to integrate disparate datasets, applying weighted Z-scores to prioritize consistent findings. Experimental variables (e.g., culture conditions, passage numbers) must be standardized to isolate compound-specific effects .
Q. How can researchers apply multivariate statistical models to differentiate this compound’s effects from co-occurring compounds in complex biological matrices?
- Methodological Answer : Partial least squares-discriminant analysis (PLS-DA) or orthogonal projections to latent structures (OPLS) can deconvolute bioactivity contributions. Validate models using permutation tests and cross-validation (e.g., 7-fold). Include spiked controls with pure this compound to confirm model specificity .
Q. What experimental approaches are required to determine the absolute configuration of this compound’s stereochemical centers, and how can computational methods validate these findings?
- Methodological Answer : X-ray crystallography is definitive for absolute configuration. Alternatively, electronic circular dichroism (ECD) combined with density functional theory (DFT) simulations predicts stereochemistry. Match experimental ECD spectra (190–400 nm) with computed spectra for validation. Crystallization conditions (e.g., solvent polarity, temperature) must be optimized for diffraction-quality crystals .
Q. How can researchers address discrepancies in this compound’s pharmacokinetic profiles between in vitro and in vivo models?
- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to account for factors like protein binding and metabolic clearance. Use stable isotope-labeled this compound in mass spectrometry imaging (MSI) to track tissue distribution. Validate in vitro-in vivo correlations (IVIVC) via compartmental modeling .
Methodological Considerations from Evidence
- Experimental Reproducibility : Detailed protocols for compound characterization (e.g., NMR parameters, LC-MS conditions) must be included to enable replication .
- Data Contradictions : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions and mitigate bias .
- Statistical Rigor : Control Type I errors in multi-omic studies using FDR adjustments, and pre-register analysis plans to reduce hindsight bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
